molecular formula C8H9F2NO B3025331 2-(Difluoromethoxy)-6-methylaniline CAS No. 139909-66-3

2-(Difluoromethoxy)-6-methylaniline

Cat. No. B3025331
CAS RN: 139909-66-3
M. Wt: 173.16 g/mol
InChI Key: AUCZKWLCAYXRAY-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)-6-methylaniline” is a chemical compound that likely contains an aniline group (a phenyl group attached to an amino group), a methoxy group (an oxygen atom bonded to a methyl group), and a difluoromethoxy group (an oxygen atom bonded to a carbon atom, which is in turn bonded to two fluorine atoms). The exact structure and properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxy)-6-methylaniline” would likely be characterized by the presence of an aniline group, a methoxy group, and a difluoromethoxy group. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving “2-(Difluoromethoxy)-6-methylaniline” would likely depend on the reactivity of the aniline, methoxy, and difluoromethoxy groups. Aniline groups can undergo reactions such as acylation and diazotization, while methoxy and difluoromethoxy groups can participate in various substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Difluoromethoxy)-6-methylaniline” would be determined by its specific molecular structure. These properties could include its molecular weight, solubility, boiling point, melting point, and refractive index .

Safety And Hazards

The safety and hazards associated with “2-(Difluoromethoxy)-6-methylaniline” would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “2-(Difluoromethoxy)-6-methylaniline” would likely involve further exploration of its synthesis, properties, and potential applications. This could include the development of new synthesis methods, the investigation of its reactivity and mechanism of action, and the exploration of its potential uses in fields such as pharmaceuticals and materials science .

properties

IUPAC Name

2-(difluoromethoxy)-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-3-2-4-6(7(5)11)12-8(9)10/h2-4,8H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCZKWLCAYXRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597097
Record name 2-(Difluoromethoxy)-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-6-methylaniline

CAS RN

139909-66-3
Record name 2-(Difluoromethoxy)-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)-6-methylaniline
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Synthesis routes and methods I

Procedure details

A mixture of 400 ml of absolute ethanol, 50 ml of water, 72.6 g of zinc dust, 53.3 g of the 2-(difluoromethoxy)-6-methylnitrobenzene, (Example 3A), and a solution of 20.0 g of calcium chloride dissolved in 60 ml of water was refluxed for three hours, allowed to stand overnight, refluxed for an additional hour, and then an additional 43 g of zinc dust and a solution of 18 g of calcium chloride dissolved in 50 ml of water was added. Refluxing for an additional three hours was required to drive the reaction to completion. The reaction was vacuum filtered through Celite®, the filter cake rinsed with 300 ml of ethanol and the filtrate concentrated to a volume of 100 ml. The liquid was diluted with 300 ml of ethyl acetate, 80 ml of 10% sodium hydroxide solution and 100 ml of water. A precipitate formed which was removed by vacuum filtration through Celite. The filter cake was rinsed with 200 ml of ethyl acetate. The phases were separated and the organic phase was dried with sodium sulfate, filtered and concentrated to yield 25.8 g of the desired intermediate as a black oil.
Quantity
400 mL
Type
reactant
Reaction Step One
Name
2-(difluoromethoxy)-6-methylnitrobenzene
Quantity
53.3 g
Type
reactant
Reaction Step One
Name
Quantity
72.6 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
43 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedures of Example 2 were repeated except that the starting material was 16.0 g (79 mmol) of 3-difluoromethoxy-2-nitrotoluene as dissolved in 100 ml of ethanol. As a result, 13.0 g of 2-difluoromethoxy-6-methyl aniline was obtained.
Name
3-difluoromethoxy-2-nitrotoluene
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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